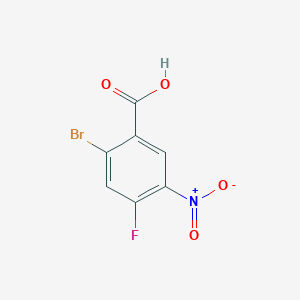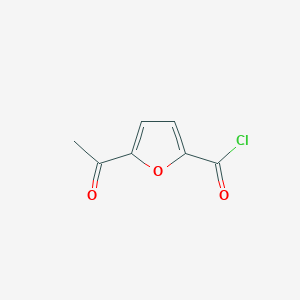
5-Acetylfuran-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetylfuran-2-carbonyl chloride is a chemical compound that belongs to the furan family. It is a versatile reagent used in various organic synthesis reactions. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in different fields.
Mécanisme D'action
The mechanism of action of 5-Acetylfuran-2-carbonyl chloride is not well understood. However, it is believed to act as an acylating agent, which means that it can transfer an acyl group to a nucleophile. This property makes it a versatile reagent in various organic synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 5-Acetylfuran-2-carbonyl chloride. However, some studies have reported that this compound can inhibit the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Acetylfuran-2-carbonyl chloride is its versatility in organic synthesis reactions. It can be used in the synthesis of various compounds, making it a valuable reagent in the laboratory. However, this compound is highly reactive and can be hazardous if not handled properly. It is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 5-Acetylfuran-2-carbonyl chloride. One potential area of research is the development of new drugs using this compound as a starting material. Another area of research is the synthesis of new heterocyclic compounds using 5-Acetylfuran-2-carbonyl chloride as a reagent. Moreover, there is a need for further studies on the biochemical and physiological effects of this compound to determine its potential applications in medicine and other fields.
Conclusion:
In conclusion, 5-Acetylfuran-2-carbonyl chloride is a versatile reagent that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 5-Acetylfuran-2-carbonyl chloride in different fields.
Méthodes De Synthèse
The synthesis of 5-Acetylfuran-2-carbonyl chloride is a multi-step process that involves the reaction of furan-2-carboxylic acid with acetyl chloride. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or phosphorus pentachloride. The resulting product is then purified using various techniques, such as column chromatography, recrystallization, or distillation.
Applications De Recherche Scientifique
5-Acetylfuran-2-carbonyl chloride has been extensively used as a reagent in various organic synthesis reactions. It is commonly used in the synthesis of heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles. It is also used in the synthesis of natural products, such as flavonoids and alkaloids. Moreover, it has been used in the development of new drugs due to its unique properties.
Propriétés
Numéro CAS |
121880-45-3 |
|---|---|
Nom du produit |
5-Acetylfuran-2-carbonyl chloride |
Formule moléculaire |
C7H5ClO3 |
Poids moléculaire |
172.56 g/mol |
Nom IUPAC |
5-acetylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H5ClO3/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3 |
Clé InChI |
KPOMYWBBXHLZEF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(O1)C(=O)Cl |
SMILES canonique |
CC(=O)C1=CC=C(O1)C(=O)Cl |
Synonymes |
2-Furancarbonyl chloride, 5-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)
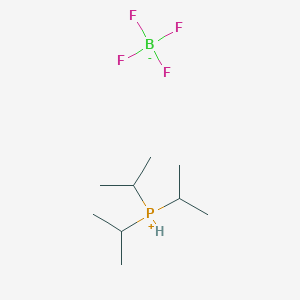
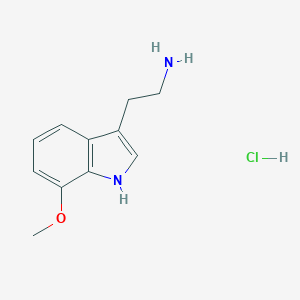
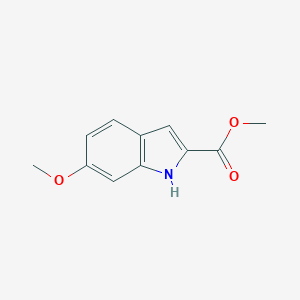
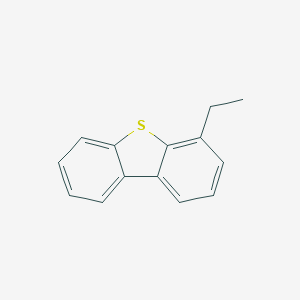
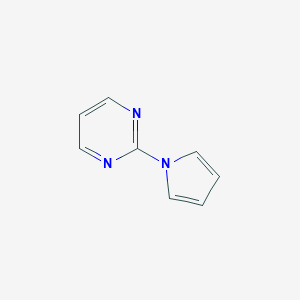
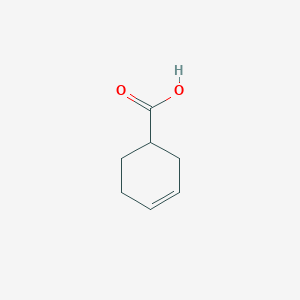
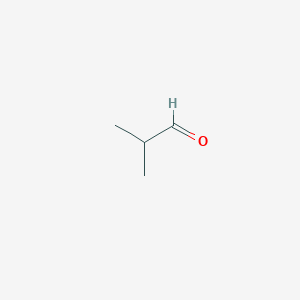
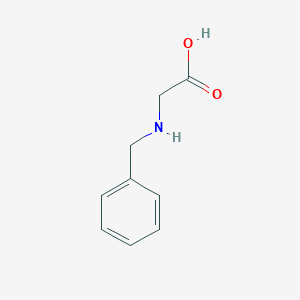
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
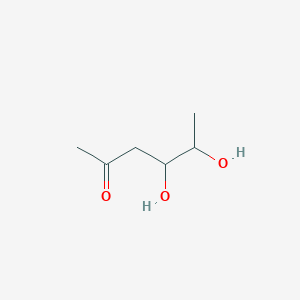
![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)
